Product packaging for 2,3-Dihydrolinderazulene(Cat. No.:CAS No. 110207-64-2)

2,3-Dihydrolinderazulene

Cat. No.: B018038
CAS No.: 110207-64-2
M. Wt: 212.29 g/mol
InChI Key: ZJOMESPFVPWXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-Dihydrolinderazulene is a naturally occurring azulene-based pigment first isolated as a bioactive metabolite from the gorgonian Acalycigorgia sp. . This compound is part of the guaiazulene class of sesquiterpenoids, which are recognized for their distinctive coloration and multiple potent biological activities . Azulene derivatives, in general, have garnered significant research interest for their complex pharmacological potential, particularly in the fields of dermatology and oncology . The core azulene structure, a fused cycloheptatriene and cyclopentadiene ring system, serves as the foundation for its bioactivity, with specific substitutions influencing its mechanism and potency . Research into guaiazulene-based analogues like this compound has indicated promising anti-inflammatory properties. These compounds are investigated for their ability to inhibit key inflammatory pathways, such as by regulating the secretion of pro-inflammatory cytokines like TNF-α and IL-6, or through interactions with enzymes like cyclooxygenase-2 (COX-2) . Furthermore, azulene derivatives represent a valuable scaffold in anticancer research, with studies highlighting their antiproliferative effects and potential as candidates for photodynamic therapy, a modality used to target and destroy cancer cells . The investigation of this compound and its related compounds provides critical insights for developing new therapeutic agents against inflammatory conditions and cancer, underscoring its value as a specialized tool for biochemical and pharmacological research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O B018038 2,3-Dihydrolinderazulene CAS No. 110207-64-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110207-64-2

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

1,5,8-trimethyl-1,2-dihydroazuleno[6,5-b]furan

InChI

InChI=1S/C15H16O/c1-9-4-5-12-10(2)6-15-14(7-13(9)12)11(3)8-16-15/h4-7,11H,8H2,1-3H3

InChI Key

ZJOMESPFVPWXSI-UHFFFAOYSA-N

SMILES

CC1COC2=CC(=C3C=CC(=C3C=C12)C)C

Canonical SMILES

CC1COC2=CC(=C3C=CC(=C3C=C12)C)C

Synonyms

2,3-Dihydrolinderazulene

Origin of Product

United States

Natural Occurrence and Advanced Isolation Methodologies for 2,3 Dihydrolinderazulene

Discovery and Primary Natural Sources

The story of 2,3-Dihydrolinderazulene is intrinsically linked to the rich biodiversity of marine invertebrates.

Marine Gorgonian Acalycigorgia sp. as a Prominent Source

The gorgonian soft coral of the genus Acalycigorgia stands out as the primary and most prominent natural source of this compound. nih.govresearchgate.netconicet.gov.ar This azulene (B44059) pigment was first isolated from this marine organism, where it co-occurs with other related bioactive metabolites like guaiazulene (B129963) and linderazulene. nih.govresearchgate.net The discovery highlighted the potential of these soft corals as a reservoir of unique chemical structures. The vibrant blueberry-like appearance of some Acalycigorgia species hints at the presence of these pigmented compounds. reeffishcenter.shopcoralandfishstore.nl

Exploration of Other Potential Marine and Terrestrial Biological Systems for Related Azulenoids

While Acalycigorgia sp. is the principal source of this compound, the broader family of azulenoid compounds is found across various marine and even terrestrial organisms. Related compounds, including linderazulene and its derivatives, have been isolated from other octocoral genera such as Paramuricea, Anthogorgia, and Euplexaura. researchgate.netresearchgate.net For instance, linderazulene has been found in the gorgonian Acanthogorgia laxa from the Antarctic. researchgate.netmincyt.gob.arnih.gov The exploration for azulenoids has also extended to terrestrial plants, with linderazulene being isolated from the rhizomes of Curcuma aeruginosa. sci-hub.se This suggests that the biosynthetic pathways for these compounds may be more widespread than initially thought, prompting further investigation into diverse biological systems.

Comprehensive Extraction Protocols from Biological Matrices

The journey from a marine organism to a purified compound involves meticulous extraction and separation processes.

Solvent-Based Extraction Optimization

The initial step in isolating this compound and related compounds from their natural sources is typically solvent-based extraction. alfa-chemistry.comnumberanalytics.com A common method involves the exhaustive extraction of the frozen and finely cut biological material, such as the tissue of Acalycigorgia sp. or Acanthogorgia laxa, with a polar solvent like ethanol (B145695) or methanol (B129727). conicet.gov.arsci-hub.se This process is designed to break down the cell walls and release the target compounds into the solvent. alfa-chemistry.com To enhance efficiency, modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can be employed, which offer advantages like reduced solvent consumption and faster extraction times. alfa-chemistry.comnih.govfrontiersin.org

Aqueous Suspension and Organic Phase Partitioning

Following the initial solvent extraction, the resulting extract is typically concentrated under reduced pressure to yield an aqueous suspension. conicet.gov.ar This suspension is then subjected to liquid-liquid partitioning with an organic solvent, commonly ethyl acetate (B1210297) (EtOAc). conicet.gov.ar This step separates the compounds based on their polarity, with the azulenoids partitioning into the organic phase. The organic extract is then evaporated to yield a crude syrup containing a mixture of compounds. conicet.gov.ar

Advanced Chromatographic Separation Techniques for this compound Isolation

The crude extract, a complex mixture of various metabolites, requires further purification to isolate this compound. This is achieved through a series of advanced chromatographic techniques. numberanalytics.comslideshare.net

Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. jackwestin.com For the isolation of azulenoids, column chromatography is a fundamental and indispensable technique. acs.orgchemrxiv.orgaeeisp.com

A typical purification workflow involves the following steps:

Size-Exclusion Chromatography: The crude organic extract is often first passed through a Sephadex LH-20 column. conicet.gov.ar This separates the compounds based on their size, with the azulenoid-containing fractions often appearing as distinctly colored bands. conicet.gov.ar

Silica (B1680970) Gel Column Chromatography: Further purification is achieved using silica gel column chromatography. oup.comcup.edu.cn Different solvent systems (mobile phases) of varying polarities are used to elute the compounds from the silica gel (stationary phase). For instance, a gradient of n-hexane and ethyl acetate is commonly used. sci-hub.se The distinct colors of the azulene compounds, such as the blue of guaiazulene and the red/brown of its derivatives, allow for visual tracking of the separation process on the column. acs.orgchemrxiv.org

High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure compounds, High-Performance Liquid Chromatography (HPLC) is often employed. numberanalytics.commdpi.com Chiral HPLC can be particularly useful for separating enantiomers of azulene derivatives. mdpi.com

The purity and structure of the isolated this compound are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). sci-hub.senumberanalytics.com

Preparative Column Chromatography (e.g., Silica Gel, Sephadex LH-20, ODS)

Preparative column chromatography is a fundamental technique for purifying and isolating target compounds from complex mixtures, such as crude extracts of marine organisms. nih.govorgchemboulder.com This method separates compounds based on their differential adsorption to a solid stationary phase while a liquid mobile phase passes through it. orgchemboulder.com For the isolation of terpenoids like this compound, several types of stationary phases are commonly employed. researchgate.netcolumn-chromatography.com

The general workflow involves an initial extraction, often with a solvent like acetone (B3395972) or methanol, followed by partitioning the extract between immiscible solvents (e.g., ethyl acetate and water) to achieve a preliminary separation based on polarity. google.comconicet.gov.ar The resulting organic extract, rich in pigments, is then subjected to column chromatography. google.com

Silica Gel: This is the most common adsorbent used for the chromatography of nonpolar and moderately polar compounds like terpenoids. orgchemboulder.comresearchgate.net In the isolation of azulene pigments from Acalycigorgia sp., a silica gel column was used, eluting with a heptane-ethyl acetate solvent system. google.com The separation occurs based on the polarity of the compounds; less polar compounds elute faster, while more polar ones are retained longer on the column. orgchemboulder.com

Sephadex LH-20: This stationary phase is a lipophilic, size-exclusion gel used for separating compounds based on their molecular size. conicet.gov.ar It is particularly effective for separating different classes of terpenoids from each other. In the isolation of azulenoids from the gorgonian Acanthogorgia laxa, a Sephadex LH-20 column was used for permeation of the organic extract to yield terpenoid-rich fractions. conicet.gov.ar

ODS (Octadecylsilane) or Reversed-Phase Adsorbents: In reversed-phase chromatography, the stationary phase (like ODS, often denoted as C18 or RP-18) is nonpolar, and a polar mobile phase is used. thecbggurus.com This technique separates compounds based on their hydrophobicity. A patent describing the isolation of dihydrolinderazulene mentions the use of a reversed-phase adsorbent (RP-8) bed, eluting with methanol and acetone, to process a pigment-containing portion from an initial silica gel column separation. google.com

High-Performance Liquid Chromatography (HPLC) for Purification and Resolution

High-Performance Liquid Chromatography (HPLC) is an advanced form of column chromatography that uses high pressure to force the solvent through columns packed with very fine particles, providing high resolution and rapid separation. thecbggurus.com It is an indispensable tool for the final purification of natural products, including azulene pigments, where it can separate closely related compounds. flvc.orggoogle.com

In normal-phase HPLC, a polar stationary phase (like silica) is used with a non-polar mobile phase. This mode is effective for separating isomers and compounds with different functional groups. A patent detailing the isolation of this compound specifies the use of a Hibar Si-60 column (a silica column) with a heptane-ethyl acetate mobile phase for the final purification step. google.com This step successfully separated this compound from guaiazulene and linderazulene. google.com

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (often a mixture of water with acetonitrile (B52724) or methanol). conicet.gov.ar It is highly effective for purifying terpenoid-rich fractions. conicet.gov.ar For instance, in the study of the gorgonian Acanthogorgia laxa, an RP-18 column was used with methanol as the mobile phase to purify fractions obtained from Sephadex LH-20 chromatography. conicet.gov.ar Another separation from the same study employed an acetonitrile-water mixture as the eluant on a reversed-phase column. conicet.gov.ar This technique is crucial for obtaining highly pure compounds necessary for structural elucidation and bioactivity testing.

Table 2: Example HPLC Conditions for Azulene Pigment Purification

Chromatography ModeColumn TypeMobile PhaseApplicationReference
Normal-PhaseHibar Si-60Heptane-Ethyl Acetate (40:1 to 20:1)Final purification of this compound google.com
Reversed-PhaseYMC RP-18MethanolPurification of terpenoid-rich fractions from gorgonian extract conicet.gov.ar
Reversed-PhaseNot specifiedAcetonitrile:Water (85:15)Purification of fractions from gorgonian extract conicet.gov.ar

Thin-Layer Chromatography (TLC) as an Analytical and Preparative Aid

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used extensively as an analytical tool in natural product isolation. nih.govresearchgate.net It is used to determine the number of components in a mixture, to select a suitable solvent system for column chromatography, and to monitor the progress of the separation by analyzing the fractions collected from the column. orgchemboulder.comup.ac.za

In the context of isolating this compound, TLC on silica gel plates would be used to visualize the pigment-containing fractions. google.comnih.gov Because the compounds are colored, their separation can be observed directly on the TLC plate. For colorless compounds, visualization is typically achieved using UV light or by spraying with a staining reagent (like vanillin-sulfuric acid) followed by heating. thecbggurus.comlu.se

TLC can also be used on a larger scale as a preparative technique (preparative TLC) to purify small amounts of a compound. nih.gov A patent describes using preparative TLC on silica gel with a heptane-ethyl acetate solvent system as an intermediate separation step for pigment-containing fractions before final purification by HPLC. google.com

Compound List

Elucidation of Biosynthetic Pathways for 2,3 Dihydrolinderazulene

Strategies for Biosynthetic Pathway Elucidation

The investigation into how an organism synthesizes a specific secondary metabolite typically relies on a combination of established methodologies. These strategies are designed to identify the primary metabolic building blocks, the sequence of intermediate compounds, and the specific enzymes and genes that govern the entire process.

Isotopic labeling is a powerful and traditional technique used to trace the metabolic fate of precursor molecules into a final natural product. nih.govcernobioscience.com This method involves introducing a precursor compound enriched with a stable isotope (e.g., ¹³C, ²H) or a radioactive isotope (e.g., ¹⁴C, ³H) into the biological system—be it a whole organism or a cell culture—that produces the target molecule. boku.ac.atresearchgate.net

For a sesquiterpenoid like 2,3-dihydrolinderazulene, the fundamental precursors are isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are themselves derived from either the mevalonate (B85504) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. boku.ac.at In a hypothetical labeling study for this compound biosynthesis in its gorgonian source, ¹³C-labeled acetate (B1210297) (a precursor in the mevalonate pathway) could be administered. After a period of incubation, the this compound would be isolated, and its ¹³C enrichment pattern would be analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). This pattern would confirm its terpenoid origin and could reveal the specific folding and rearrangement of the farnesyl pyrophosphate (FPP) backbone during cyclization. researchgate.netgoogle.com

The biosynthesis of terpenoids is governed by a sequence of highly specific enzymatic reactions. nih.gov The process is initiated by terpene synthases (also known as terpene cyclases), which catalyze the complex cyclization of the acyclic precursor, FPP, into a specific carbocation intermediate that ultimately yields the core carbon skeleton of the sesquiterpenoid. nih.gov

Following the initial cyclization, the hydrocarbon scaffold is often modified by a suite of tailoring enzymes, most commonly cytochrome P450 monooxygenases and other oxidoreductases. These enzymes introduce functional groups (like hydroxyls, ketones, or epoxides) and can facilitate further rearrangements, leading to the vast structural diversity seen in natural products. For this compound, it is hypothesized that after the formation of a guaiane-type sesquiterpene skeleton, a series of oxidative and reductive enzymatic steps are required to produce the final azulene (B44059) structure. Identifying and characterizing these specific enzymes from the source organism would be a critical step in confirming the biosynthetic pathway.

In many organisms, the genes encoding the enzymes for a specific metabolic pathway are located together in the genome in a functional unit known as a Biosynthetic Gene Cluster (BGC). researchgate.netnih.govnih.gov Identifying the BGC responsible for this compound production would provide a complete genetic blueprint for its biosynthesis.

Modern genome sequencing and bioinformatic tools allow for the mining of genomes for putative BGCs. mdpi.com For sesquiterpenoids, a typical BGC would contain a gene for a sesquiterpene synthase and several genes for cytochrome P450s or other modifying enzymes. researchgate.net Once a candidate BGC is identified in the source organism (e.g., the gorgonian Acalycigorgia sp. or its symbiotic microorganisms), its function can be confirmed through techniques like heterologous expression, where the entire gene cluster is transferred to and expressed in a model host organism (like yeast or E. coli) to see if it produces the target compound. osti.gov

Proposed Biosynthetic Precursors and Intermediates

Based on the chemical structure of this compound and its co-occurrence with related compounds, a plausible biosynthetic pathway can be proposed. This hypothesis centers on its origin from the universal sesquiterpenoid precursor, FPP, and its close biogenetic link to other guaiane-type azulenes.

This compound has been isolated from marine gorgonians alongside the well-known azulene sesquiterpenoids guaiazulene (B129963) and linderazulene. researchgate.netwikipedia.org This co-isolation strongly suggests a shared biosynthetic origin from a common precursor. Guaiazulene is a widely distributed natural product and is considered a likely biogenetic precursor to more complex, oxidized derivatives. researchgate.netpatsnap.com

The proposed pathway begins with the enzymatic cyclization of FPP to form a guaiane-type carbocation, which is then stabilized to yield a hydrocarbon precursor. This precursor is subsequently aromatized to form the characteristic bicyclic azulene core of guaiazulene. Linderazulene and this compound are believed to be further derivatives of this central intermediate.

Table 1: Key Compounds in the Proposed Biosynthesis of this compound

Compound NameMolecular FormulaRole in Pathway
Farnesyl PyrophosphateC₁₅H₂₆O₇P₂Universal Sesquiterpenoid Precursor
GuaiazuleneC₁₅H₁₈Key Azulene Intermediate
LinderazuleneC₁₅H₁₆Oxidized Intermediate/Product
This compoundC₁₅H₁₈Final Product/Intermediate

The structural differences between guaiazulene, linderazulene, and this compound point towards a series of enzymatic oxidation and reduction reactions. Linderazulene differs from guaiazulene by the presence of an additional double bond, suggesting an oxidative desaturation step. The formation of various oxidized guaiazulene derivatives has been documented, supporting the hypothesis that such transformations are common in the biogenesis of these compounds. researchgate.net

One plausible hypothesis is that guaiazulene undergoes enzymatic oxidation to form linderazulene. Subsequently, a stereospecific enzymatic reduction (hydrogenation) of the double bond at the 2,3-position of linderazulene would yield this compound. Alternatively, a hydrogenated precursor related to guaiazulene could be oxidized to directly form this compound. These oxidative steps are likely catalyzed by cytochrome P450 monooxygenases, which are frequently involved in the late-stage diversification of terpenoid structures. researchgate.netrsc.org

Table 2: Proposed Transformation Steps

Starting CompoundTransformationResulting CompoundPutative Enzyme Class
Farnesyl PyrophosphateCyclization / AromatizationGuaiazuleneTerpene Synthase / Dehydrogenase
GuaiazuleneOxidation (Desaturation)LinderazuleneOxidoreductase (e.g., P450)
LinderazuleneReduction (Hydrogenation)This compoundReductase

Role of Intermolecular Carbon-Transfer Reactions in Azulene Derivative Biosynthesis

The biosynthesis of azulene derivatives, a class of aromatic hydrocarbons characterized by a fused five- and seven-membered ring system, is a complex process involving multiple enzymatic transformations. wikipedia.org While direct evidence for intermolecular carbon-transfer reactions in the specific biosynthesis of this compound is not extensively documented, the broader understanding of terpenoid and aromatic compound biosynthesis suggests the potential involvement of such mechanisms. Intermolecular carbon-transfer reactions, catalyzed by specific enzymes, are crucial for building the carbon skeletons of many natural products.

In the context of azulene biosynthesis, these reactions could theoretically contribute to the formation of the core azulene skeleton or the addition of substituent groups. For instance, the transfer of a carbon-containing group from a donor molecule to an acceptor molecule could be a key step in the assembly of the bicyclic ring system. Research into the biosynthesis of other natural products has demonstrated the role of enzymes such as prenyltransferases in catalyzing the transfer of isoprenyl units, which are fundamental building blocks for terpenoids, a class to which many azulene precursors belong.

Furthermore, the formation of the azulene core itself can be viewed as a result of intricate intramolecular rearrangements and cyclizations, which may be initiated or influenced by intermolecular events. The study of engineered enzymes has shown that carbene transfer reactions can be integrated into biosynthetic pathways, opening up possibilities for novel carbon-carbon bond formations. tandfonline.com While not yet demonstrated for this compound, these findings highlight the enzymatic potential for complex carbon-transfer chemistry within a cellular environment. The elucidation of the precise role of such reactions in the biosynthesis of this compound awaits further detailed isotopic labeling studies and characterization of the specific enzymes involved in its biosynthetic pathway.

Enzymology of Azulene Core and Furan (B31954) Ring Formation

The formation of the azulene core and the associated furan ring in compounds like this compound is a fascinating example of nature's synthetic prowess, orchestrated by a suite of specialized enzymes. Although the specific enzymatic pathway for this compound has not been fully elucidated, knowledge from the biosynthesis of related sesquiterpenoids and other natural products provides a strong foundation for understanding the key enzymatic players. wur.nlfao.org

Characterization of Key Biosynthetic Enzymes (e.g., Prenyltransferases, Oxidases, Cyclases)

The biosynthesis of the sesquiterpene precursors to azulenes begins with the action of prenyltransferases , specifically farnesyl pyrophosphate synthase (FPPS), which synthesizes the C15 precursor farnesyl pyrophosphate (FPP) from smaller isoprene (B109036) units. mdpi.com

Following the formation of FPP, terpene cyclases (also known as terpene synthases) play a pivotal role. nih.gov These enzymes catalyze the complex cyclization of the linear FPP molecule into a variety of cyclic sesquiterpene skeletons. nih.gov For azulene-type sesquiterpenoids, a germacrene A synthase (GAS) is often involved, which first cyclizes FPP to germacrene A. oup.com

Subsequent modifications of the sesquiterpene scaffold are carried out by oxidases , particularly cytochrome P450 monooxygenases (CYPs). researchgate.nethep.com.cn These enzymes are responsible for introducing hydroxyl groups and other oxygen functionalities into the molecule, which are critical for subsequent ring rearrangements and the formation of the characteristic azulene and furan structures. For example, a germacrene A oxidase (GAO) can hydroxylate germacrene A, a key step leading to the formation of lactone rings in many sesquiterpene lactones. oup.com The formation of the furan ring likely involves a series of oxidative modifications and cyclization steps catalyzed by specific oxidases and potentially other uncharacterized enzymes.

The table below summarizes the key enzyme classes likely involved in the biosynthesis of the this compound backbone.

Enzyme ClassFunction in BiosynthesisPrecursor/SubstrateProduct
PrenyltransferasesSynthesis of the C15 precursorIsopentenyl pyrophosphate, Dimethylallyl pyrophosphateFarnesyl pyrophosphate (FPP)
Terpene CyclasesCyclization of the linear precursor to form the core sesquiterpene skeletonFarnesyl pyrophosphate (FPP)Cyclic sesquiterpene (e.g., Germacrene A)
Oxidases (CYPs)Hydroxylation and other oxidative modifications, leading to ring rearrangement and furan ring formationCyclic sesquiterpeneOxidized sesquiterpene intermediates

Stereochemical Aspects of Enzymatic Transformations

Enzymatic reactions in biosynthetic pathways are characterized by their high stereospecificity, meaning they produce a single, specific stereoisomer of a product. This stereochemical control is crucial in determining the final three-dimensional structure and, consequently, the biological activity of a natural product.

In the biosynthesis of sesquiterpenoids, the initial cyclization of the achiral FPP by terpene cyclases establishes the core stereochemistry of the molecule. The enzyme's active site acts as a template, folding the flexible FPP substrate in a precise conformation before catalyzing the cyclization cascade. This results in the formation of specific enantiomers of the cyclic sesquiterpene products.

Subsequent enzymatic transformations, such as those catalyzed by oxidases, also proceed with strict stereochemical control. nih.gov The hydroxylation of a specific carbon atom will occur from a particular face of the molecule, leading to a defined stereocenter. The formation of the lactone ring in sesquiterpene lactones, which are related to azulene precursors, is known to be under enzymatic control, resulting in either cis- or trans-fused ring systems. nih.govoup.com This stereochemical variation can have a significant impact on the biological properties of the final compound. nih.gov

The stereochemistry of this compound is therefore a direct consequence of the stereospecificity of the enzymes involved in its biosynthetic pathway. The precise orientation of substrates within the enzyme active sites dictates the stereochemical outcome of each reaction, from the initial cyclization to the final formation of the azulene and furan rings. Understanding these stereochemical aspects is fundamental to fully elucidating the biosynthetic pathway and for potential applications in synthetic biology.

Advanced Synthetic Strategies and Chemical Modifications of 2,3 Dihydrolinderazulene

Total Synthesis Approaches to the Azulene (B44059) Core System

The construction of the azulene nucleus, a non-benzenoid aromatic hydrocarbon composed of fused five- and seven-membered rings, has been a subject of extensive research for decades. Several named reactions and novel strategies have emerged as powerful tools for the synthesis of this unique bicyclic system.

The Ziegler-Hafner synthesis, a cornerstone in azulene chemistry, provides a versatile and scalable route to the parent azulene and its derivatives. researchgate.netresearchgate.net The classical approach involves the condensation of a cyclopentadienyl (B1206354) anion with an activated pyridinium (B92312) salt, commonly known as a Zincke salt, which undergoes subsequent ring opening. dntb.gov.uaresearchgate.net The resulting intermediate then cyclizes to form the azulene core. dntb.gov.ua This method is particularly effective for the preparation of azulenes with substituents on the seven-membered ring. researchgate.netnih.gov

The general mechanism of the Ziegler-Hafner synthesis can be summarized as follows:

Activation of Pyridine (B92270): Pyridine is activated by reacting with an agent like 2,4-dinitrochlorobenzene to form an N-(2,4-dinitrophenyl)pyridinium salt (a Zincke salt).

Nucleophilic Addition and Ring Opening: A secondary amine, such as dimethylamine, is added to the activated pyridinium salt. This leads to a nucleophilic addition and subsequent ring opening of the pyridine ring, forming a vinylogous aminopentafulvene intermediate after condensation with a cyclopentadienyl anion. orgsyn.org

Electrocyclization and Elimination: The intermediate undergoes an electrocyclic ring closure, followed by the elimination of the secondary amine, to yield the aromatic azulene ring system. rsc.org

Adaptations of the Ziegler-Hafner method have expanded its scope and utility. The use of substituted cyclopentadienes allows for the introduction of substituents on the five-membered ring of the azulene core. orgsyn.org Similarly, employing substituted pyridinium salts leads to azulenes with substituents on the seven-membered ring. mdpi.com Another significant adaptation involves the use of pyrylium (B1242799) salts in place of pyridinium salts. The enhanced electrophilicity of the pyrylium system facilitates a smoother reaction with the cyclopentadienyl anion, often leading to higher yields of the corresponding azulenes. mdpi.com

Table 1: Adaptations of the Ziegler-Hafner Method for Substituted Azulenes
Starting Material VariationResulting Substitution PatternReference
Substituted CyclopentadienesSubstituents on the five-membered ring orgsyn.org
Substituted Pyridinium SaltsSubstituents on the seven-membered ring mdpi.com
Pyrylium SaltsGenerally improved yields mdpi.com

The Nozoe method offers a complementary approach to the synthesis of azulene derivatives, particularly those bearing functional groups at the 2-position. researchgate.net A primary strategy developed by Nozoe and coworkers involves the reaction of tropone (B1200060) derivatives, which possess a leaving group at the 2-position (e.g., halogen, methoxy), with active methylene (B1212753) compounds like malononitrile (B47326) or cyanoacetate (B8463686) in the presence of a base. researchgate.netnih.gov This reaction proceeds via a nucleophilic substitution followed by cyclization and aromatization to afford 2-amino- or 2-hydroxyazulene (B91678) derivatives in excellent yields. nih.gov

A mechanistically distinct and powerful strategy that also falls under the umbrella of Nozoe's contributions is the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with electron-rich olefins. nih.gov This method allows for the synthesis of a wide variety of azulene derivatives with diverse functionalities. nih.gov The reaction is typically carried out at high temperatures (160–190 °C) in aprotic solvents. nih.gov

The generalized mechanism for the [8+2] cycloaddition is as follows:

[8+2] Cycloaddition: The 2H-cyclohepta[b]furan-2-one acts as an 8π component and reacts with an electron-rich olefin (the 2π component), such as an enol ether, to form a strained cycloadduct. nih.gov

Decarboxylation: The strained intermediate readily undergoes decarboxylation to relieve ring strain. nih.gov

Elimination: Subsequent elimination of an alcohol molecule from the resulting intermediate leads to the formation of the aromatic azulene ring. nih.gov

The scope of the dienophile in this reaction is broad, and the final product can be varied depending on the enol ether used. For instance, reaction with vinyl ethers yields 1,2-disubstituted azulenes, while dihydrofurans produce 1-azulenylethanol derivatives. nih.gov

Table 2: Scope of Dienophiles in the Nozoe [8+2] Cycloaddition
DienophileResulting Azulene DerivativeReference
Vinyl ethers1,2-Disubstituted azulenes nih.gov
Dihydrofurans1-Azulenylethanol derivatives nih.gov
Dihydropyran1-Azulenylpropanol derivatives nih.gov
2-Methoxydihydropyran1-Azulenylpropanal derivatives nih.gov

In addition to the classical methods, novel strategies for the construction of the azulene core continue to be developed. A notable example is the "ring expansion-annulation strategy" reported by Danheiser and coworkers. nih.govwikipedia.orgsynarchive.com This approach is based on the reaction of β'-bromo-α-diazo ketones with rhodium carboxylates. nih.govwikipedia.org

The key steps of this transformation are:

Rhodium Carbenoid Formation: The α-diazo ketone reacts with the rhodium catalyst to form a rhodium carbenoid.

Intramolecular Buchner Reaction: The rhodium carbenoid undergoes an intramolecular addition to the aromatic π-system, leading to a bicyclic intermediate. wikipedia.org

Electrocyclic Ring Opening and Elimination: The bicyclic intermediate undergoes an electrocyclic ring opening, followed by the elimination of bromide and tautomerization, to yield a 1-hydroxyazulene derivative. nih.govwikipedia.org This can be trapped in situ as a triflate or carboxylate ester. wikipedia.org

This method provides a regioselective route to azulenes substituted on both the five- and seven-membered rings, starting from readily available benzenoid precursors. synarchive.com The resulting azulenyl triflates are versatile intermediates that can be further functionalized through transition-metal-mediated cross-coupling reactions, such as Suzuki, Heck, Negishi, and Stille couplings. wikipedia.org

Regiospecific Synthesis of the Dihydrofuran Moiety within Azulene Scaffolds

The construction of the dihydrofuran ring onto a pre-existing or concurrently formed azulene scaffold requires high regioselectivity to achieve the specific 2,3-dihydro orientation as seen in 2,3-dihydrolinderazulene.

Intramolecular cyclization reactions are a powerful strategy for the formation of heterocyclic rings, including dihydrofurans. A plausible approach for the synthesis of the dihydrofuran moiety on an azulene core would involve the preparation of an azulene derivative bearing a suitably positioned alcohol and a tethered functionality that can undergo cyclization.

For example, an intramolecular Williamson ether synthesis could be envisioned from an azulene substituted with a 2-hydroxyethyl group at one position and a leaving group on an adjacent carbon. Base-mediated deprotonation of the alcohol would lead to an intramolecular nucleophilic substitution to form the dihydrofuran ring.

Another potential strategy is the intramolecular hydroalkoxylation of an appropriately substituted azulene derivative. For instance, an azulene bearing an allenic alcohol substituent could undergo a metal-catalyzed intramolecular addition of the hydroxyl group across one of the double bonds of the allene (B1206475) to furnish the dihydrofuran ring. Iron catalysts have been shown to be effective for such transformations.

Furthermore, visible-light-mediated intramolecular reductive cyclization presents a modern and mild approach. scispace.com An azulene precursor with an N-allyl-2-haloaniline or an analogous oxygen-containing substrate could potentially undergo a 5-exo-trig cyclization to form the dihydrobenzofuran-like structure fused to the azulene. scispace.com

Biomimetic synthesis, which mimics the biosynthetic pathways of natural products, offers an elegant and often efficient approach to complex molecular architectures. uni-muenchen.de The construction of furan (B31954) and dihydrofuran rings is a common transformation in natural product biosynthesis, often proceeding through enzymatic oxidation and cyclization of polyunsaturated precursors.

A potential biomimetic strategy for the construction of the dihydrofuran moiety in a this compound precursor could involve an oxidative cyclization of an azulene derivative bearing an unsaturated side chain. For example, an azulene with a prenyl or a similar isoprenoid-derived substituent at an appropriate position could undergo an enzyme- or chemo-mimetic epoxidation followed by an acid-catalyzed intramolecular cyclization of the resulting epoxide to form the dihydrofuran ring.

Diels-Alder reactions are also key transformations in the biosynthesis of many natural products. acs.org A biomimetic-inspired approach could involve an intramolecular [4+2] cycloaddition of a furan-containing azulene derivative. While this would lead to an oxabicyclic system, subsequent rearrangement or ring-opening could potentially yield the desired dihydrofuran moiety. The furan ring itself can be a versatile synthon in organic synthesis, participating as a diene in cycloaddition reactions.

While this compound has been identified as a naturally occurring bioactive compound, detailed and specific research on its advanced synthetic strategies and chemical modifications is not extensively available in the public domain. The current body of scientific literature primarily focuses on its isolation from natural sources and initial characterization.

Consequently, a comprehensive, data-rich article on the specific topics of stereoselective synthesis of dihydrofuran substituents, extensive derivatization, controlled substitution strategies, and the de novo synthesis of analogs for structure-activity relationship (SAR) investigations, as they pertain directly to this compound, cannot be generated at this time. Methodologies applied to analogous structures, such as dihydrobenzofurans, exist but their direct applicability to the this compound core has not been specifically documented in available research.

Further research and publication in the field of synthetic organic chemistry are required to build a detailed understanding of the chemical manipulability of the this compound scaffold. Without such foundational studies, a scientifically accurate and in-depth discussion of the topics outlined in the query is not feasible.

Sophisticated Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of 2,3 Dihydrolinderazulene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

NMR spectroscopy probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), when placed in a strong magnetic field. The precise resonance frequency of each nucleus, reported as a chemical shift (δ), is highly sensitive to its local electronic environment, offering a unique fingerprint for each atom within the molecule.

One-dimensional NMR experiments are the foundation of structural analysis. The ¹H NMR spectrum reveals the number of distinct proton environments, their relative abundance (through integration), and the number of neighboring protons (through signal splitting or multiplicity). pressbooks.pub The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom, with its chemical shift indicating its functional type (e.g., alkane, alkene, aromatic). libretexts.orglibretexts.org

The NMR data for 2,3-dihydrolinderazulene reveals characteristic signals for a dihydro-linderazulene skeleton. mdpi.com The ¹H NMR spectrum shows signals for three methyl groups, a methylene (B1212753) group (CH₂), and a methine (CH) in the saturated dihydrofuran ring, alongside several aromatic protons on the azulene (B44059) core. mdpi.com The ¹³C NMR spectrum confirms the presence of 15 carbon atoms, including those of the methyl groups, the sp³-hybridized carbons of the dihydrofuran moiety, and the sp²-hybridized carbons of the fused aromatic rings. mdpi.comoregonstate.edu

¹H NMR Spectroscopic Data for this compound (Data adapted from the closely related analogue 7-formyl-2,3-dihydrolinderazulene in CDCl₃) mdpi.com

PositionChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
H₂-2~4.3-4.8m-
H-3~3.8m-
H-4~8.1s-
H-6~7.0d~10.0
H-7~7.5d~10.0
H₃-11~1.5d~6.6
H₃-12~2.6s-
H₃-13~3.1s-

¹³C NMR Spectroscopic Data for this compound (Data adapted from the closely related analogue 7-formyl-2,3-dihydrolinderazulene in CDCl₃) mdpi.com

PositionChemical Shift (δ) (ppm)Carbon Type
C-2~78.0CH₂
C-3~39.5CH
C-3a~130.0C
C-4~131.0CH
C-5~129.0C
C-6~116.0CH
C-7~135.0CH
C-8~149.0C
C-8a~138.5C
C-9~167.0C
C-9a~127.5C
C-11~20.5CH₃
C-12~13.0CH₃
C-13~31.0CH₃

While 1D NMR provides essential data, 2D NMR experiments are indispensable for assembling the molecular puzzle. These techniques reveal correlations between nuclei, either through chemical bonds (COSY, HMQC, HMBC) or through space (NOESY). huji.ac.il

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comlibretexts.org Cross-peaks in the 2D spectrum connect coupled protons, allowing for the tracing of proton spin systems within the molecule. For this compound, COSY is critical for establishing the connectivity within the dihydrofuran ring, showing correlations between the methylene protons at C-2, the methine proton at C-3, and the methyl protons at C-11. It would also confirm the coupling between adjacent aromatic protons, such as H-6 and H-7. mdpi.com

The HMQC (or the more modern HSQC) experiment maps direct, one-bond correlations between protons and the carbons to which they are attached. columbia.eduresearchgate.net Each cross-peak in the HMQC spectrum links a specific proton signal on one axis to a specific carbon signal on the other. This experiment is definitive for assigning the carbon signal for each protonated carbon. For instance, it would correlate the proton signal at ~1.5 ppm to the carbon signal at ~20.5 ppm, confirming the assignment of C-11. Similarly, it would link the aromatic proton signals to their corresponding aromatic carbon atoms. mdpi.comwalisongo.ac.id

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton of a molecule. It reveals correlations between protons and carbons over longer ranges, typically two and three bonds (²J_CH and ³J_CH). youtube.comceitec.cz These long-range correlations bridge gaps between spin systems and connect non-protonated (quaternary) carbons to the rest of the structure.

In the case of this compound, key HMBC correlations would include:

Correlations from the methyl protons H₃-12 (δ ~2.6) to the aromatic carbons C-4, C-5, and C-3a, establishing the position of this methyl group on the seven-membered ring. mdpi.com

Correlations from the methyl protons H₃-13 (δ ~3.1) to carbons C-8, C-9, and C-8a, placing this methyl group on the five-membered ring. mdpi.com

Correlations from the aromatic proton H-4 (δ ~8.1) to carbons C-3, C-5, and C-9a, which helps to piece together the azulene core and its connection to the dihydrofuran ring. mdpi.com

Correlations from the methylene protons at C-2 to the quaternary carbon C-9, confirming the fusion of the furan (B31954) ring to the azulene system at the C-8 and C-9 positions. mdpi.com

The NOESY experiment detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. acdlabs.comacdlabs.com This effect, the Nuclear Overhauser Effect (NOE), is distance-dependent (typically effective for protons within 5 Å) and is therefore invaluable for determining relative stereochemistry and conformation. acdlabs.com

For this compound, the key stereocenter is at the C-3 position. A NOESY experiment would be crucial for confirming the spatial relationships around this chiral center. For instance, observing a NOESY cross-peak between the methine proton H-3 and the aromatic proton H-4 would provide information about the relative orientation of the dihydrofuran ring with respect to the azulene plane. Furthermore, correlations between the methyl protons (H₃-11) and the adjacent methine (H-3) and methylene (H₂-2) protons would help to define the conformation of the five-membered dihydrofuran ring. researchgate.netresearchgate.net

Advanced 2D NMR Experiments for Correlation and Proximity Elucidation

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular mass and elemental composition of a compound. measurlabs.comresearchgate.net Unlike low-resolution mass spectrometry which measures mass to the nearest whole number, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. researchgate.netbioanalysis-zone.com This high accuracy enables the determination of an unambiguous elemental formula by distinguishing between molecules that have the same nominal mass but different atomic compositions. bioanalysis-zone.com For this compound (C₁₅H₁₆), HRMS would provide a highly accurate mass measurement, allowing for the confident proposal of its molecular formula and ruling out other potential isobaric compounds. researchgate.net

Table 1: Illustrative HRMS Data for this compound This table is a hypothetical representation based on the known principles of HRMS.

Parameter Value Significance
Molecular Formula C₁₅H₁₆ Proposed elemental composition.
Calculated Exact Mass 196.12520 u The theoretical monoisotopic mass based on the elemental formula.
Measured m/z 196.1255 Experimentally determined mass-to-charge ratio for the molecular ion [M+H]⁺.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a widely used "hard" ionization technique that provides detailed structural information through extensive fragmentation. nih.govlibretexts.org In EIMS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). libretexts.org This process is energetic enough to not only ionize the molecule by ejecting an electron to form a radical cation (M•⁺) but also to cause the molecular ion to break apart into smaller, characteristic fragment ions. libretexts.orgchemrxiv.org The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak (if stable enough to be observed) and a series of fragment peaks. libretexts.org For this compound, EIMS would reveal the molecular ion peak at m/z 196, and the fragmentation pattern would provide clues about the arrangement of its alkyl substituents and the stability of the azulene core.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique that is particularly useful for analyzing thermally fragile or large molecules without causing significant fragmentation. wikipedia.orgnih.gov In this method, a solution of the analyte is passed through a highly charged capillary, creating an aerosol of charged droplets. wikipedia.org As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, which are then analyzed by the mass spectrometer. nih.gov ESI typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. wikipedia.org This makes ESI-MS an excellent method for accurately determining the molecular weight of this compound, as the resulting spectrum would prominently feature the pseudomolecular ion at m/z 197 ([C₁₅H₁₆+H]⁺), confirming the data obtained from HRMS.

Fragmentation Pattern Interpretation for Structural Insights

The interpretation of fragmentation patterns, primarily from EIMS, is fundamental to structural elucidation. The manner in which a molecular ion breaks apart is not random; it follows predictable chemical pathways, often leading to the formation of stable carbocations or neutral radical species. tutorchase.comlibretexts.org Analyzing the mass differences between the molecular ion and the major fragment ions allows chemists to deduce the structure of the original molecule. savemyexams.commiamioh.edu

For this compound, the fragmentation would likely involve:

Loss of a methyl group (-CH₃): This would result in a significant peak at m/z 181 (196 - 15).

Loss of an ethyl group (-C₂H₅): A peak at m/z 167 (196 - 29) could be expected. tutorchase.com

Tropylium ion formation: Rearrangements within the seven-membered ring are common in azulene-like structures, potentially leading to stable aromatic fragment ions.

Table 2: Predicted EIMS Fragmentation Data for this compound This table is a hypothetical representation based on established fragmentation principles.

m/z Value Proposed Fragment Significance
196 [C₁₅H₁₆]⁺ Molecular Ion (M⁺)
181 [M - CH₃]⁺ Loss of a methyl group
167 [M - C₂H₅]⁺ Loss of an ethyl group
153 [M - C₃H₇]⁺ Loss of a propyl fragment

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about a molecule's structure. IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation by vibrating covalent bonds, while UV-Vis spectroscopy provides information about conjugated π-electron systems, known as chromophores. savemyexams.comijprajournal.com

In the IR spectrum of this compound, specific absorption bands would confirm the presence of its key structural features. The spectrum would be characterized by absorptions corresponding to the stretching and bending vibrations of its C-H and C=C bonds. The region below 1500 cm⁻¹, known as the fingerprint region, would provide a unique pattern for definitive identification when compared to a reference spectrum. savemyexams.com

Table 3: Predicted Characteristic IR Absorption Bands for this compound This table is a hypothetical representation based on known IR correlation data.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic (azulene ring)
2960-2850 C-H Stretch Aliphatic (alkyl groups)
1640-1600 C=C Stretch Aromatic (azulene ring) uobabylon.edu.iq

UV-Vis spectroscopy is particularly powerful for analyzing colored compounds like azulenes. wikipedia.org The extensive conjugated system of the azulene core in this compound acts as a chromophore, absorbing light in the visible and near-UV regions of the electromagnetic spectrum. msu.edulibretexts.org This absorption of light corresponds to the excitation of π electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The resulting spectrum, with its characteristic wavelength of maximum absorbance (λmax), is a key identifier for this class of compounds.

Table 4: Predicted UV-Vis Absorption Data for this compound in a Solvent (e.g., Ethanol) This table is a hypothetical representation based on the known properties of azulene chromophores.

λmax (nm) Region Electronic Transition
~240 UV π → π*
~280 UV π → π*
~350 UV/Visible π → π*

Synergistic Application of Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for complex samples. rsc.org The synergy between separation and detection allows for the analysis of individual components within a mixture without the need for extensive purification.

LC-MS/MS for Complex Mixture Analysis and Trace Component Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique ideal for identifying and quantifying specific compounds in intricate matrices, such as plant extracts or biological fluids. measurlabs.comnih.gov The process involves two key stages:

Liquid Chromatography (LC): The complex mixture is first injected into an LC system. The components of the mixture are separated based on their differing affinities for the stationary phase (the column) and the mobile phase (the solvent). measurlabs.com This ensures that this compound would be isolated from other related sesquiterpenoids and matrix components before it enters the mass spectrometer.

Tandem Mass Spectrometry (MS/MS): As the separated this compound elutes from the LC column, it enters the mass spectrometer. In the first stage of MS, the molecular ion (the "precursor ion," e.g., m/z 197) is selectively isolated. This precursor ion is then fragmented by collision with an inert gas, and the resulting "product ions" are analyzed in the second stage of MS. nih.gov

This precursor-to-product ion transition is highly specific to the analyte's structure, providing unambiguous identification and allowing for sensitive quantification even at trace levels. nih.gov This makes LC-MS/MS an indispensable tool for metabolic studies or for screening natural product extracts for the presence of this compound.

GC-MS for Volatile Derivative Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. This method is exceptionally well-suited for the analysis of volatile and semi-volatile compounds. In the context of complex natural products like this compound, which may not be sufficiently volatile for direct GC analysis, chemical derivatization is a crucial preparatory step. jfda-online.comresearchgate.net Derivatization modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. sigmaaldrich.com

The process involves converting the parent compound into a less polar and more volatile derivative. researchgate.net For sesquiterpenoids and related structures, common derivatization techniques include silylation, which replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, or acylation. jfda-online.comsigmaaldrich.com These modifications reduce intermolecular hydrogen bonding, thereby lowering the boiling point of the compound and improving its chromatographic peak shape and resolution. researchgate.netsigmaaldrich.com

Once derivatized, the sample is injected into the GC system. The volatile derivatives are separated as they travel through a capillary column containing a specific stationary phase. The separation is based on the compounds' differential partitioning between the mobile phase (an inert carrier gas) and the stationary phase. The time it takes for a specific derivative to exit the column is known as its retention time, a characteristic value under defined chromatographic conditions.

Upon elution from the GC column, the separated derivatives enter the mass spectrometer. Typically, an electron ionization (EI) source is used, which bombards the molecules with a high-energy electron beam. This process causes the molecule to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. By analyzing these fragmentation patterns, the structure of the derivative, and by extension the original analyte, can be elucidated or confirmed. nih.gov GC-MS analysis has been successfully applied to characterize various azulene derivatives and other sesquiterpenes, demonstrating its utility for this class of compounds. nih.govresearchgate.netresearchgate.net

Detailed research findings for the characterization of this compound derivatives would involve documenting the specific retention times and the key mass spectral fragments observed. This data is essential for positive identification and structural confirmation. A representative table below illustrates the type of data generated from such an analysis for hypothetical volatile derivatives of this compound.

Table 1: Representative GC-MS Data for Hypothetical Volatile Derivatives of this compound

Derivative TypeHypothetical Retention Time (min)Key Mass Fragments (m/z)
Trimethylsilyl (TMS) Ether18.5284 (M+), 269 (M-15), 197, 183, 73
Acetate (B1210297) Ester21.2254 (M+), 212 (M-42), 197, 183, 169
Trifluoroacetate (TFA) Ester17.3308 (M+), 197, 183, 113, 69

Molecular Mechanisms and Cellular Interactions of 2,3 Dihydrolinderazulene

Mechanistic Investigations at the Enzyme Level

Detailed investigations into the direct enzymatic targets of 2,3-dihydrolinderazulene are not extensively documented.

Inhibition of Key Enzymes (e.g., Cyclooxygenase-2 (COX-2))

There is currently no specific scientific evidence available to suggest that this compound acts as an inhibitor of Cyclooxygenase-2 (COX-2). While COX-2 is a well-known enzyme involved in inflammation and pain, and its inhibition is a key mechanism for many anti-inflammatory drugs, studies linking this specific activity to this compound have not been published. nih.govnih.govwikipedia.orgwikipedia.orgresearchgate.net

Modulation of Tyrosine Kinase Receptors (e.g., FLT-3)

The modulatory effects of this compound on tyrosine kinase receptors, such as FMS-like tyrosine kinase 3 (FLT-3), have not been specifically reported in the scientific literature. Although some azulene (B44059) derivatives are being explored for their potential as tyrosine kinase inhibitors, direct evidence for this compound's activity on FLT-3 is lacking. nih.govfda.govnih.govyoutube.comlarvol.com

Cellular Pathway Modulation

Specific studies detailing the influence of this compound on distinct cellular pathways are not currently available.

Interference with Cell Division Processes

Research specifically demonstrating the interference of this compound with cell division processes, such as inducing cell cycle arrest, has not been published. The general antineoplastic properties attributed to this compound have not yet been elucidated at the level of cell cycle regulation. nih.govnih.govmdpi.comyoutube.comresearchgate.net

Induction of Apoptosis and Disruption of Energy Metabolism in Cellular Models

There is a lack of specific studies investigating the capacity of this compound to induce apoptosis (programmed cell death) or to disrupt energy metabolism in cellular models. While some azulene derivatives have been shown to induce apoptosis, this has not been specifically demonstrated for this compound. nih.govresearchgate.netnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analyses for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) analyses for this compound have not been reported in the scientific literature. QSAR studies are computational models that correlate the chemical structure of compounds with their biological activity. While QSAR analyses have been conducted on other classes of azulene derivatives to understand their antimicrobial activities, similar studies to provide mechanistic insights into the bioactivity of this compound are not available. nih.govd-nb.info

Correlation of Structural Features with Biological Responses

This compound is an azulene pigment isolated from the gorgonian Acalycigorgia sp., alongside related compounds such as guaiazulene (B129963) and linderazulene. nih.gov Its biological activity is intrinsically linked to its unique molecular architecture, which is characterized by the fusion of a seven-membered ring and a five-membered ring, incorporating a furan (B31954) moiety. The azulene core itself is a key structural feature responsible for the anti-inflammatory properties observed in this class of compounds. nih.gov

The anti-inflammatory mechanism of azulene derivatives often involves the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is crucial in the synthesis of prostaglandins, key mediators of inflammation. nih.gov Furthermore, the arrangement and type of substituents on the azulene skeleton significantly modulate the biological response. For many phenolic compounds, which share some structural similarities in terms of aromatic systems, the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups have a substantial impact on their antioxidant and antiradical activities. researchgate.net Electron-donating substituents can enhance the capacity to scavenge free radicals. researchgate.net

In the broader context of natural compounds, structure-activity relationship (SAR) studies reveal that specific functional groups and their spatial arrangement are critical for biological efficacy. For instance, in chalcones and dihydrochalcones, the presence and placement of hydroxyl groups on the aromatic rings are vital for their activity against oomycetes. mdpi.com Similarly, for certain anti-inflammatory agents, the addition of electron-withdrawing groups or alkoxy chains to the core structure can either diminish or enhance their potency by influencing how the molecule interacts with its biological target. dovepress.com The conjugated diene system present in some sesquiterpenes, for example, is considered a key pharmacophore for their anti-inflammatory action. researchgate.net While direct SAR studies on this compound are not extensively detailed in the available literature, the principles derived from related azulenes and other bioactive natural products underscore the importance of the core azulene structure and its substitution pattern in defining its biological profile.

Predictive Modeling for Molecular Interactions

Predictive modeling, incorporating techniques like machine learning and molecular docking, serves as a powerful tool for elucidating the molecular interactions between a compound and its biological targets. researchgate.net While specific predictive models for this compound are not prominently documented, the application of these computational methods to similar natural products provides a framework for understanding its potential interactions.

These models are used to predict various parameters, including binding affinity, toxicity, and pharmacokinetic properties, thereby accelerating the drug discovery process. researchgate.netnih.gov For instance, quantitative structure-activity relationship (QSAR) models are built by correlating variations in the chemical structure of compounds with changes in their biological activity. mdpi.com This approach can identify the key molecular descriptors—such as steric and electrostatic fields—that govern the interaction with a target. mdpi.com

In the context of protein-ligand interactions, advanced models can predict how a molecule like this compound might bind to a specific protein. biorxiv.org These models often use the three-dimensional structures of both the ligand and the protein to simulate the binding process, calculating a binding affinity score that indicates the strength of the interaction. researchgate.net Machine learning algorithms, such as Random Forest Regressors and Support Vector Machines, can be trained on datasets of known ligand-protein interactions to predict the binding affinities of new compounds with high accuracy. researchgate.net By analyzing the predicted binding poses, researchers can identify crucial interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex. This insight is fundamental to understanding the compound's mechanism of action at a molecular level.

Table 2: Predictive Modeling Approaches in Drug Discovery

Modeling Technique Application Predicted Parameters
Molecular Docking Predicts the binding orientation and affinity of a ligand to a target protein. Binding pose, Binding energy/score. researchgate.net
QSAR Correlates chemical structure with biological activity. Potency (e.g., IC50), Activity classification. mdpi.com
Machine Learning Develops predictive models from large datasets of chemical and biological data. Binding affinity, Toxicity, Pharmacokinetic properties. researchgate.netnih.gov

Computational Chemistry and Theoretical Studies on 2,3 Dihydrolinderazulene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is a common approach for calculating molecular properties, offering a balance between accuracy and computational cost. mdpi.com For 2,3-Dihydrolinderazulene, DFT calculations would provide fundamental insights into its electronic characteristics.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic behavior and reactivity. semanticscholar.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. semanticscholar.orgsemanticscholar.org

A detailed DFT study on this compound would calculate the energies of these orbitals. A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org While specific values for this compound are not present in the surveyed literature, the analysis would typically involve optimizing the molecule's geometry and then calculating the orbital energies. The results would be presented in a format similar to the example table below.

Table 1: Example Frontier Molecular Orbital Data for this compound (Illustrative) Note: The following data is hypothetical and for illustrative purposes only, as specific DFT calculations for this compound were not found in the reviewed literature.

Parameter Energy (eV)
EHOMO -5.80
ELUMO -1.25
ΔE (HOMO-LUMO Gap) 4.55

Based on the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to predict a molecule's chemical behavior. beilstein-journals.org These descriptors help quantify electrophilicity (the ability of a molecule to accept electrons) and nucleophilicity (the ability to donate electrons). researchgate.netmdpi.com Key parameters include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO. semanticscholar.org

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO. semanticscholar.org

Chemical Hardness (η): Measures resistance to change in electron distribution. Calculated as η = (ELUMO - EHOMO) / 2. A lower hardness value indicates higher reactivity. nih.gov

Electrophilicity Index (ω): Represents the stabilization in energy when the system acquires additional electronic charge. researchgate.net

A computational study would calculate these values to predict how this compound might interact with other molecules, which is particularly relevant given its known biological activities, such as cytotoxicity against several tumor cell lines. researchgate.net

Table 2: Example Global Reactivity Descriptors for this compound (Illustrative) Note: The following data is hypothetical and for illustrative purposes only.

Descriptor Formula Value (eV) Interpretation
Ionization Potential (I) -EHOMO 5.80 Good electron donor
Electron Affinity (A) -ELUMO 1.25 Moderate electron acceptor
Chemical Hardness (η) (ELUMO - EHOMO)/2 2.275 Moderately reactive
Electrophilicity Index (ω) µ²/2η (where µ = (EHOMO+ELUMO)/2) 2.71 Strong electrophile

Molecules can exist in different spatial arrangements called conformations, which arise from the rotation around single bonds. byjus.comresearchgate.net Conformational analysis involves identifying the most stable conformers (those with the lowest energy) and the energy barriers between them. nih.gov For a molecule like this compound, with its fused ring system and chiral center, several stereoisomers and conformers are possible.

DFT calculations can be used to perform a systematic search of the potential energy surface. By rotating specific bonds and calculating the energy of each resulting geometry, a map of stable and transition state conformations can be generated. This analysis is crucial for understanding which shape the molecule is most likely to adopt in a biological environment, which in turn influences its interactions with cellular targets. While specific studies on the isomers of this compound are not available, such an analysis would reveal the relative energies of different conformers, such as chair or boat forms of the dihydro furan (B31954) ring, and the orientation of the methyl groups. csus.edunih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to simulate the physical motions of atoms and molecules over time. researchgate.netresearchgate.net These methods are invaluable for understanding the dynamic nature of both small molecules and their interactions with large biological macromolecules like proteins. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netbiorxiv.org This technique is fundamental in drug discovery for predicting how a compound might interact with a biological target. nih.gov Given the reported cytotoxicity of this compound, docking studies could be used to hypothesize its mechanism of action by predicting its binding affinity to known anticancer targets like specific enzymes or proteins involved in cell proliferation. mdpi.comresearchgate.net

A typical docking workflow involves:

Obtaining the 3D structures of this compound and a target protein.

Using a docking program (e.g., AutoDock) to sample a large number of possible binding poses of the ligand in the protein's active site. researchgate.net

Scoring each pose to estimate the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is considered the most likely binding mode. researchgate.net

Such a study would identify key intermolecular interactions, like hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.

While docking provides a static snapshot of a potential interaction, Molecular Dynamics (MD) simulations can model the dynamic behavior of the ligand-protein system over time. researchgate.netprotocols.io An MD simulation would track the movements of every atom in the system, providing a detailed view of the molecule's flexibility and how it adapts upon binding to a receptor. nih.gov

This analysis generates a "conformational landscape," which is a map of all the accessible shapes (conformations) of a molecule and the energetic relationships between them. elifesciences.orgnih.gov For this compound, an MD simulation could reveal:

The intrinsic flexibility of the molecule in solution.

The stability of the binding pose predicted by docking.

How the protein's conformation might change to accommodate the ligand.

Theoretical Spectroscopic Property Predictions

Theoretical predictions of spectroscopic properties offer a powerful complement to experimental data, aiding in the assignment of signals and the interpretation of spectra. For this compound, such theoretical studies would be invaluable.

Computational NMR Chemical Shift Calculation

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry, frequently employing the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. This approach calculates the isotropic magnetic shielding constants of the nuclei in a molecule, which can then be converted into chemical shifts.

A typical computational study would involve the optimization of the 3D geometry of this compound using a selected DFT functional and basis set. Following this, NMR shielding calculations would be performed on the optimized structure. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d,p), 6-311+G(2d,p)) is critical for the accuracy of the predictions. The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is also a key consideration for obtaining results that are comparable to experimental data recorded in solution.

As no such study has been published for this compound, a data table of its computationally predicted NMR chemical shifts cannot be provided at this time.

Theoretical UV-Vis Absorption Spectra Prediction

The prediction of UV-Vis absorption spectra is typically achieved using TD-DFT calculations. This method allows for the calculation of the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, a TD-DFT study would provide the maximum absorption wavelengths (λmax) and would help to elucidate the nature of the electronic transitions involved (e.g., π→π* transitions). Similar to NMR predictions, the accuracy of these calculations is dependent on the chosen functional, basis set, and the modeling of the solvent environment.

The absence of any published TD-DFT studies on this compound means that a data table of its theoretical UV-Vis absorption maxima cannot be compiled.

Future Research Directions and Unexplored Avenues for 2,3 Dihydrolinderazulene

Advancements in Biosynthetic Engineering for Sustainable Production

Traditional methods for obtaining natural products, such as direct extraction from source organisms or chemical synthesis, often face significant limitations. nih.gov Plant or marine invertebrate extraction can be hindered by low yields and environmental instability, while chemical synthesis may require harsh conditions and be economically unviable. nih.gov Synthetic biology and metabolic engineering offer a sustainable alternative by harnessing microbial cell factories. nih.govnih.gov

Future research should focus on engineering robust microbial platforms, such as Escherichia coli or Saccharomyces cerevisiae, for the heterologous production of 2,3-Dihydrolinderazulene. nih.govnih.gov This approach circumvents the limitations of conventional methods, enabling sustainable and scalable production from renewable feedstocks. nih.govnih.gov Key research avenues include:

Pathway Elucidation and Reconstruction: Identifying and characterizing the specific biosynthetic genes and enzymes responsible for producing the guaiane (B1240927) skeleton in the native organism.

Host Engineering: Optimizing microbial hosts by refining metabolic networks and integrating key biosynthetic enzymes to enhance the production titer and yield. nih.gov

Enzyme Optimization: Employing protein engineering and directed evolution to improve the efficiency and specificity of rate-limiting enzymes within the biosynthetic pathway. nih.gov

These strategies have been successfully applied to other sesquiterpenoids and complex natural products, providing a strong precedent for their application to this compound. nih.govbiorxiv.org

Research AvenueKey MethodologiesTarget OrganismsDesired Outcome
Pathway DiscoveryGenome Mining, TranscriptomicsAcalycigorgia sp.Identification of terpene synthase and modifying enzymes.
Heterologous ProductionMetabolic Engineering, Synthetic BiologyEscherichia coli, Saccharomyces cerevisiaeSustainable, scalable production of this compound.
Yield ImprovementProtein Engineering, Process OptimizationEngineered microbial strainsIndustrially viable titers and yields.

Development of Novel and Efficient Synthetic Methodologies

The chemical synthesis of structurally complex sesquiterpenoids, including those with the guaiane framework, is an area of active research. nih.govnih.gov Future efforts for this compound should move beyond modifying structurally similar precursors and focus on developing concise, enantioselective total syntheses from inexpensive starting materials. researchgate.net

Promising strategies inspired by recent successes in synthesizing related complex molecules include:

Bio-inspired Cycloadditions: Utilizing intramolecular cycloaddition reactions, such as the Diels-Alder or [4+2] cycloadditions, to rapidly construct the core polycyclic framework from simpler precursors. nih.govnih.govacs.org

Cationic and Radical Cyclization Cascades: Exploring cationic rearrangement mechanisms or radical cyclizations to form complex tri- and tetracyclic terpenoids, which could be adapted to form the hydroazulene skeleton. researchgate.netnih.gov

Late-Stage Functionalization: Developing methods for the precise, late-stage introduction of functional groups onto a common guaiane intermediate, allowing for the efficient synthesis of a variety of derivatives, including this compound.

These advanced synthetic strategies would not only provide reliable access to the compound for biological studies but also stimulate the discovery of new chemical reactions. nih.gov

Deeper Elucidation of Molecular Mechanisms via Omics Technologies

Understanding the biological role and mechanism of action of this compound requires a holistic, systems-level approach. nih.gov Modern "omics" technologies, which allow for the simultaneous analysis of thousands of biological molecules, are perfectly suited for this task. nih.govresearchgate.net Integrating transcriptomics (studying gene expression) and metabolomics (studying metabolites) can provide a comprehensive picture of the cellular response to a bioactive compound. mdpi.comnih.govnih.govmdpi.com

Future research should employ a multi-omics approach to:

Identify Biological Targets: By treating model cell lines or organisms with this compound and analyzing subsequent changes in gene expression and metabolite profiles, researchers can generate hypotheses about its molecular targets and affected pathways.

Uncover Biosynthetic Pathways: Applying transcriptomics and metabolomics to the source organism can help identify the genes and metabolic intermediates involved in the compound's natural biosynthesis. frontiersin.org

Reveal Regulatory Networks: Joint analysis of omics data can uncover the complex regulatory networks that govern a compound's bioactivity, providing deeper mechanistic insights than single-target assays. mdpi.com

These technologies have become invaluable for identifying novel drug targets, understanding disease processes, and elucidating the biosynthetic mechanisms of valuable plant compounds. nih.govmdpi.com

Omics TechnologyApplication AreaKey Insights Gained
Transcriptomics Mechanism of ActionIdentification of differentially expressed genes and perturbed cellular pathways.
Metabolomics Biosynthesis & BioactivityDetection of metabolic intermediates and downstream effects on cellular metabolism.
Proteomics Target IdentificationAnalysis of changes in protein expression and post-translational modifications.
Integrated Omics Systems BiologyComprehensive understanding of the compound's impact on the entire biological system.

Exploration of Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. nih.gov This hybrid approach is particularly powerful for producing complex chiral molecules like sesquiterpenoids.

A promising future strategy for this compound involves a multi-stage process: nih.gov

Microbial Production of a Core Intermediate: An engineered microorganism, such as E. coli, could be used to produce a key guaiane skeleton precursor via an enzymatic cyclization. nih.gov

Chemical Modification: The microbially-produced intermediate could then be subjected to chemical reactions that are difficult to achieve enzymatically, allowing for significant structural diversification.

Enzymatic Late-Stage Functionalization: In the final steps, specific enzymes (e.g., hydroxylases) could be used for precise, stereoselective modifications to yield the final target compound. nih.gov

This approach allows for the efficient construction of the complex core structure biologically, while retaining the flexibility of chemical synthesis for subsequent modifications, potentially leading to a highly efficient and modular synthetic route. nih.gov

Integration of Advanced Machine Learning and AI in Compound Discovery and Analysis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing natural product research by accelerating discovery and enhancing data analysis. nih.govfnasjournals.com These computational tools can be applied at nearly every stage of the research pipeline for this compound. cas.org

Key future applications of AI include:

Biosynthetic Pathway Prediction: AI tools can mine genomic data from the source organism to identify potential biosynthetic gene clusters (BGCs) responsible for producing sesquiterpenoids. cas.orgmusechem.com Data-driven models like BioNavi-NP can predict plausible biosynthetic pathways from simple building blocks to the final complex natural product. nih.govresearchgate.net

Bioactivity Prediction: ML models, such as quantitative structure-activity relationship (QSAR) models, can predict the potential pharmacological activities and biological targets of this compound based on its chemical structure. nih.govcas.org

Synthetic Route Optimization: AI platforms can analyze vast reaction databases to propose novel and efficient retrosynthetic pathways, reducing the reliance on trial-and-error experimentation in the lab. sciety.orgpreprints.org

Omics Data Analysis: AI is essential for analyzing the large, complex datasets generated by omics technologies, helping to identify meaningful patterns and connections that might be missed by traditional analysis. nih.gov

The continued integration of AI promises to unlock the full therapeutic potential of natural products like this compound by making their discovery, characterization, and production more efficient and predictable. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2,3-dihydrolinderazulene, and how can reaction conditions be optimized for yield and purity?

  • This compound is synthesized via chemical modification of guaiazulene. Key steps include molecular 1-carbon transfer, side-chain oxidation, and rearrangement reactions. For example, guaiazulene undergoes oxidation to form intermediates like this compound with a formyl group at C-7, which further transforms into indenone derivatives under air exposure . Optimization involves controlling reaction temperature (e.g., room temperature for air-sensitive intermediates) and using chromatographic purification to isolate isomers.

Q. How is the structural configuration of this compound validated in synthetic studies?

  • X-ray crystallography is the gold standard for confirming molecular geometry. For instance, crystallographic data (e.g., orthorhombic symmetry, unit cell parameters) can resolve bond angles and stereochemistry, as demonstrated in related dihydroquinazolinone compounds . Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are complementary for verifying functional groups and molecular weight .

Q. What are the natural sources of this compound, and how do they influence extraction methodologies?

  • The compound is found in marine gorgonians (e.g., Acalycigorgia sp.), necessitating solvent-based extraction (e.g., dichloromethane/methanol) followed by column chromatography for isolation . Researchers must account for biogeographical variability in metabolite profiles, requiring comparative analyses of specimens from different marine regions.

Advanced Research Questions

Q. What biosynthetic pathways involve this compound as an intermediate, and how can these pathways be experimentally traced?

  • The compound is proposed as a biosynthetic intermediate in anthogorgienes A and I formation. Isotopic labeling (e.g., 13C^{13}\text{C}-guaiazulene) and time-course experiments can track its conversion via 4,5,6-cyclopropane formation and C-4/C-5 bond cleavage. LC-MS/MS and NMR are critical for detecting transient intermediates .

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

  • For example, while this compound derivatives like compound 3 exhibit potent anti-proliferative effects in zebrafish embryos (EC50_{50} = 3.98–7.39 μM), the parent compound shows no activity . Methodological solutions include:

  • Comparative assays : Test derivatives and the parent compound under identical conditions (e.g., zebrafish embryo models).
  • Structure-activity relationship (SAR) studies : Modify functional groups (e.g., formyl or methyl groups) to identify pharmacophores.
  • Dose-response validation : Replicate studies with standardized concentrations to rule out false negatives.

Q. What analytical strategies are recommended for studying this compound’s reactivity in complex matrices (e.g., marine extracts)?

  • Use hyphenated techniques like LC-UV-HRMS to differentiate this compound from co-eluting analogs. For air-sensitive intermediates (e.g., cis-isomers), employ inert atmosphere handling (gloveboxes) and rapid freezing for stabilization . Computational modeling (DFT calculations) can predict reactivity trends, such as formyl group migration during oxidation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • While specific toxicity data for this compound is limited, general guidelines include:

  • Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant suits, and respirators for aerosol prevention .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste disposal : Follow institutional protocols for halogenated organic waste, as marine-derived compounds often require specialized degradation .

Data Analysis and Interpretation

Q. How can researchers address discrepancies in crystallographic data for this compound analogs?

  • For example, dihydroquinazolinone derivatives show variations in hydrogen bonding networks and unit cell parameters . Solutions include:

  • Multi-technique validation : Cross-check X-ray data with spectroscopic results.
  • Software refinement : Use programs like APEX3 or SHELXL to optimize displacement parameters and hydrogen atom positions .

Q. What statistical approaches are suitable for analyzing dose-dependent effects in bioactivity studies?

  • Nonlinear regression models (e.g., log-dose vs. response) can calculate EC50_{50} values. For zebrafish embryo assays, Kaplan-Meier survival analysis and ANOVA with post-hoc tests (e.g., Tukey’s) are recommended to assess developmental abnormalities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrolinderazulene
Reactant of Route 2
2,3-Dihydrolinderazulene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.